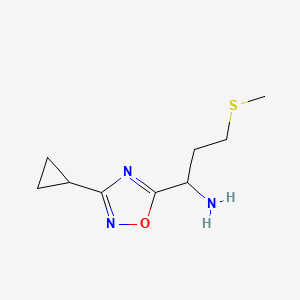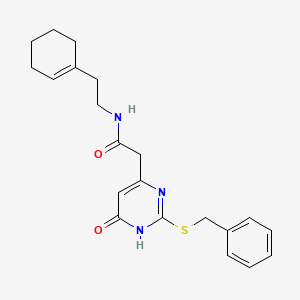![molecular formula C24H20F3N3O2 B2375453 5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one CAS No. 860786-55-6](/img/structure/B2375453.png)
5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with various groups including a methyl group, a phenylmethoxyphenyl group, and a trifluoromethylphenylmethyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups attached to the triazole ring. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles. The phenyl rings could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives, including variants similar to the specified compound, have been synthesized and evaluated for antimicrobial activities. Certain derivatives were found to exhibit good or moderate activity against various microorganisms, indicating the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Cancer Research
A detailed study involving triazole derivatives, similar to the specified compound, explored their role as epidermal growth factor receptor (EGFR) inhibitors. This study highlighted the anti-cancer properties and potential application in cancer treatment through molecular docking studies (Karayel, 2021).
Corrosion Inhibition
Triazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. These studies showed that such compounds could be effective corrosion inhibitors, which is crucial in industrial applications (Yadav et al., 2013).
Molecular and Spectroscopic Analysis
Studies have been conducted on triazole derivatives for their molecular, electronic, and spectroscopic properties. This includes investigations into their nonlinear optical properties, which can be pivotal in material sciences and electronics (Beytur & Avinca, 2021).
Potential as Neurokinin-1 Receptor Antagonist
Research on similar triazole compounds has shown potential as neurokinin-1 receptor antagonists. This could be significant in developing treatments for conditions like depression and emesis (Harrison et al., 2001).
Vasopressin V1A Receptor Antagonists
Triazole derivatives have been evaluated as selective antagonists for the human vasopressin V1A receptor. This research is relevant to the development of therapeutic agents for diseases associated with this receptor (Kakefuda et al., 2002).
Future Directions
Properties
IUPAC Name |
5-methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2/c1-17-28-29(15-19-8-5-9-20(14-19)24(25,26)27)23(31)30(17)21-10-12-22(13-11-21)32-16-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOABIGPXAJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)


![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)
![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)

